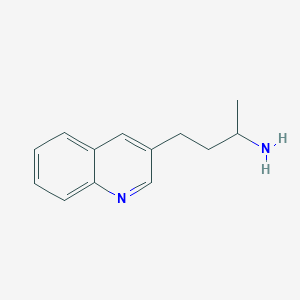

4-(Quinolin-3-yl)butan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-quinolin-3-ylbutan-2-amine |

InChI |

InChI=1S/C13H16N2/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)15-9-11/h2-5,8-10H,6-7,14H2,1H3 |

InChI Key |

PJVNWKQUSOFBSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC2=CC=CC=C2N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Quinolin 3 Yl Butan 2 Amine and Its Analogs

Diverse Synthetic Routes to Access the Quinoline (B57606) Core

The quinoline framework is a prominent scaffold in numerous natural products and pharmacologically active compounds. nih.gov Consequently, a variety of synthetic methods have been developed for its construction, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Classical and Modern Friedländer Quinoline Synthesis Adaptations

The Friedländer synthesis is a cornerstone in quinoline chemistry, traditionally involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This acid- or base-catalyzed reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.

Modern adaptations of the Friedländer synthesis have focused on expanding its substrate scope and improving reaction conditions. These modifications include the use of various catalysts to enhance efficiency and the development of one-pot procedures. For instance, the reaction can be promoted by catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids, sometimes under solvent-free or microwave-assisted conditions to afford polysubstituted quinolines in high yields.

A notable variation involves the reaction of 2-aminoaryl ketones with α-methylene ketones. The mechanism is generally accepted to proceed via the formation of a Schiff base, followed by an intramolecular aldol condensation. While the base-catalyzed reaction is thought to favor this pathway, acid-catalyzed procedures may proceed through an initial aldol addition followed by cyclization.

Cyclocondensation and Cyclization Reactions in Quinoline Formation

Beyond the Friedländer synthesis, a wealth of other cyclocondensation and cyclization reactions provide access to the quinoline core. These methods often offer alternative regioselectivity and functional group tolerance.

Table 1: Classical Cyclocondensation Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent | A classic method to produce quinoline itself, often harsh but effective. |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A versatile method for preparing substituted quinolines. |

| Combes Synthesis | Aniline, β-diketone | Yields 2,4-disubstituted quinolines. |

| Pfitzinger Reaction | Isatin, carbonyl compound | Provides quinoline-4-carboxylic acids. |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | Can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on reaction temperature. |

These reactions, while foundational, have been continually refined to improve yields and expand their applicability. For example, the Doebner reaction, a three-component synthesis, can be used to produce quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov Recent advancements have focused on developing milder conditions and catalysts for these transformations. nih.gov

Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2), which yields 3-haloquinolines. These halogenated quinolines are valuable intermediates for further functionalization.

Metal-Catalyzed Coupling Reactions in Quinoline Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pre-formed quinoline ring, particularly for introducing the butan-2-amine side chain or a precursor at the 3-position. A common strategy involves the use of a 3-haloquinoline as a coupling partner.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a viable method. organic-chemistry.orgwikipedia.org For instance, 3-bromoquinoline can be reacted with methyl vinyl ketone in the presence of a palladium catalyst and a base. This would likely form 4-(quinolin-3-yl)but-3-en-2-one, which can then be reduced to the corresponding saturated ketone, 4-(quinolin-3-yl)butan-2-one. This ketone is the direct precursor to the target amine.

The Suzuki reaction , another palladium-catalyzed cross-coupling, can also be employed. nih.gov This reaction couples an organoboron compound with an organohalide. While typically used for aryl-aryl bond formation, modifications allow for the coupling of alkylboranes.

Furthermore, direct C-H functionalization of the quinoline ring has emerged as an atom-economical strategy. Electrochemical methods have been developed for the C-H acylation of quinolines, offering a direct route to introduce acyl groups that can be further elaborated. chemistryviews.org

Stereoselective Synthesis of the Butan-2-amine Side Chain

The butan-2-amine side chain of the target molecule contains a chiral center, necessitating the use of stereoselective synthetic methods to obtain enantiomerically pure forms.

Chiral Auxiliaries and Asymmetric Catalysis in α- and β-Amino Acid Precursor Synthesis

One established approach to chiral amine synthesis is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. These can be used, for example, in the asymmetric alkylation of enolates derived from carboxylic acid precursors, which can then be converted to the corresponding chiral amines.

Asymmetric catalysis offers a more efficient alternative, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is particularly relevant for the synthesis of chiral α- and β-amino acids, which can serve as precursors to the desired butan-2-amine.

Diastereoselective and Enantioselective Amine Introduction

A direct and powerful method for the synthesis of chiral amines is the reductive amination of a ketone. harvard.edumasterorganicchemistry.com In the context of synthesizing 4-(quinolin-3-yl)butan-2-amine, the key precursor would be 4-(quinolin-3-yl)butan-2-one. This ketone can be reacted with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent to form the desired amine. researchgate.net

To achieve stereoselectivity, this reaction can be performed in several ways:

Diastereoselective Reductive Amination: If a chiral amine is used as the nitrogen source, the resulting product will be a diastereomer, which can potentially be separated.

Enantioselective Reductive Amination: This involves the use of a chiral catalyst to influence the stereochemical outcome of the reduction of the intermediate imine. A variety of chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, have been developed for this purpose.

Commonly used reducing agents for reductive amination include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). harvard.edumasterorganicchemistry.com The choice of reducing agent can be crucial for achieving high yields and selectivity.

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound and its analogs is a key area of chemical research, aimed at systematically altering the molecule's properties. These modifications are typically categorized into two main strategies: functionalization of the core quinoline ring system and alterations to the butan-2-amine side chain.

Functionalization of the Quinoline Ring System

The strategic placement of substituents on the quinoline ring is a critical aspect of analog design. The electronic nature and position of these groups can direct further chemical reactions and modulate the compound's behavior.

C-2 Position: The C-2 position is often targeted for the introduction of aryl or heterocyclic groups. For instance, the synthesis of 2-aryl-4,6-disubstituted quinolines has been explored to create structural diversity. researchgate.net The reactivity of this position can be leveraged, for example, in condensation reactions with aromatic methyl ketones. nih.gov

C-4 Position: The C-4 position is notable for its susceptibility to nucleophilic substitution, especially when a good leaving group like a halogen is present. The reactivity of a chlorine atom at the C-4 position is often higher than at the C-2 position, allowing for selective substitution. nih.gov The introduction of a carboxyl group at this position has also been shown to be a key interaction point in certain biological contexts. nih.gov

Table 1: Effects of Substituents at Various Positions on the Quinoline Ring

| Position | Substituent Example | Observed Effect/Synthetic Utility | Reference |

| C-2 | Aryl groups | Creates structural diversity for various applications. | researchgate.net |

| C-4 | Chloro group | Acts as a reactive site for nucleophilic substitution to introduce amine side chains. | nih.gov |

| C-4 | Carboxyl group | Can serve as an important interaction point. | nih.gov |

| C-6 | Bromo group | Provides a site for further chemical modification and functionalization. | researchgate.net |

| C-7 | Methyl, Methoxy | Modulates the electronic properties of the quinoline system. | humanjournals.com |

Fusing additional heterocyclic rings to the quinoline scaffold creates complex, polycyclic systems with unique three-dimensional shapes and properties. This strategy, known as annulation, leads to novel chemical entities with expanded structural diversity.

Common approaches involve intramolecular cyclization reactions of appropriately substituted quinoline precursors. For example:

Indolo[2,3-b]quinolines: These tetracyclic structures can be synthesized through cascade reactions involving N-methyl-anilines and indole carboxylates, or by the diazotization and subsequent intramolecular cyclization of 3-(2-aminoaryl)quinolin-2-amines. rsc.org

Dinaphthonaphthyridines: Linear and angular fused systems can be constructed from 2,4-dichlorobenzo[h]quinoline precursors. The stepwise substitution of the chlorine atoms followed by a polyphosphoric acid-catalyzed cyclization with carboxylic acids yields these complex heterocyclic structures. nih.gov

Pyrimido[4,5-b]quinolines: These fused systems are often prepared from amino-substituted quinoline precursors. For instance, heating an appropriately substituted 2-amino-quinoline-3-carbonitrile with formamide can lead to the formation of the pyrimidine ring fused to the quinoline core. nih.gov

Table 2: Examples of Heterocyclic Ring Fusions with the Quinoline System

| Fused Heterocycle | Precursor Type | Synthetic Method | Resulting System | Reference |

| Indole | 3-(2-Aminoaryl)quinolin-2-amine | Diazotization and intramolecular cyclization | 6H-Indolo[2,3-b]quinoline | rsc.org |

| Naphthyridine | 4-Chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine | Polyphosphoric acid-catalyzed cyclization | Dinaphtho[b,g] humanjournals.comnih.govnaphthyridine | nih.gov |

| Pyrimidine | 2-Amino-quinoline-3-carbonitrile | Reaction with formamide at reflux | Pyrimido[4,5-b]quinoline | nih.gov |

Modifications of the Butan-2-amine Side Chain

The butan-2-amine side chain provides a versatile platform for structural modification, allowing for changes in its length, branching, and the nature of the terminal amine group.

While direct examples for altering the butan-2-amine chain of the title compound are specific, the general principle is well-established in quinoline chemistry. The synthesis can be adapted by using analogs such as 3-(quinolin-3-yl)propan-1-amine or 5-(quinolin-3-yl)pentan-2-amine to systematically study the effect of chain length.

The primary amine of the butan-2-amine side chain is a key site for derivatization. It can be readily converted into secondary or tertiary amines, amides, or incorporated into heterocyclic systems. This is often achieved through reductive amination or nucleophilic substitution reactions.

A common strategy involves the reaction of a quinoline aldehyde or ketone precursor with a desired primary or secondary amine, followed by reduction of the resulting imine intermediate. This approach has been used to introduce a variety of substituents. For example, 2-(morpholin-4-yl)quinoline-3-carbaldehyde can be condensed with an amine like 2-[(4-aminopentyl)(ethyl)amino]ethanol, followed by reduction with sodium borohydride to yield the corresponding tertiary amine derivative. humanjournals.com This highlights a method for introducing complex and functionalized alkylamine substituents.

Table 3: Examples of Terminal Amine Modifications on Quinoline Side Chains

| Initial Functional Group | Reagent/Amine | Reaction Type | Final Amine Substituent | Reference |

| Primary Amine | Alkyl Halide | N-Alkylation | Secondary/Tertiary Alkylamine | humanjournals.com |

| Aldehyde | Morpholine | Reductive Amination | Morpholine | humanjournals.com |

| Aldehyde | 2-[(4-aminopentyl)(ethyl)amino]ethanol | Reductive Amination | N-ethyl-N-(1-methyl-4-(...))ethan-1-amine | humanjournals.com |

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinoline derivatives, there is a significant shift from traditional methods, which often involve harsh conditions and hazardous reagents, towards more sustainable and environmentally benign approaches nih.gov.

Several green synthetic strategies have been successfully applied to the synthesis of the quinoline scaffold and its derivatives. These methods focus on the use of greener solvents, alternative energy sources, and catalytic systems to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Various protocols for the synthesis of quinoline derivatives under microwave conditions have been reported. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be efficiently carried out in ethanol (B145695) under microwave irradiation nih.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound irradiation has been utilized in the synthesis of quinoline derivatives, providing an energy-efficient alternative to traditional methods nih.gov.

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures for the synthesis of functionalized quinolines have been developed, often employing multicomponent reactions nih.gov.

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a key aspect of sustainable chemistry. The synthesis of sulfonylated quinolines in water mediated by zinc powder is an example of a more environmentally friendly approach nih.gov. Furthermore, the use of reusable and non-toxic catalysts, such as molecular iodine, can significantly improve the sustainability of synthetic processes nih.gov.

The following table provides an overview of various green chemistry approaches applied to the synthesis of quinoline derivatives.

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. | Friedländer synthesis of quinolines. | nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, energy efficiency. | Synthesis of various quinoline analogs. | nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Multicomponent reactions for functionalized quinolines. | nih.gov |

| Greener Solvents | Use of water, ethanol, ionic liquids. | Zinc-mediated synthesis of sulfonylated quinolines in water. | nih.gov |

| Green Catalysts | Reusable, non-toxic catalysts. | Iodine-catalyzed synthesis of quinolines. | nih.gov |

The adoption of these green and sustainable methodologies in the synthesis of this compound and its analogs is crucial for minimizing the environmental footprint of chemical manufacturing and aligning with the principles of modern, responsible chemistry.

Structure Activity Relationship Sar Studies of 4 Quinolin 3 Yl Butan 2 Amine Analogs

Impact of Quinoline (B57606) Core Modifications on Biological Activities

The quinoline scaffold is a versatile heterocyclic structure found in numerous biologically active compounds. nih.gov Modifications to this core, including the position of the nitrogen atom and the addition of fused ring systems, can significantly influence the biological activity of 4-(quinolin-3-yl)butan-2-amine analogs.

The position of the nitrogen atom within the quinoline ring system is a key determinant of the molecule's electronic distribution, basicity, and hydrogen bonding capacity, which in turn affects its interaction with biological targets. While quinoline (1-azanaphthalene) is the parent structure, its isomer isoquinoline (B145761) (2-azanaphthalene) offers a different spatial arrangement of the nitrogen atom. This seemingly subtle change can lead to significant differences in biological activity. For instance, in other classes of bioactive molecules, the switch from a quinoline to an isoquinoline core has been shown to alter receptor binding affinity and selectivity. nih.gov

Substituents on the quinoline ring also play a crucial role in modulating biological activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electronic properties of the ring and influence metabolic stability and cell permeability. Preliminary SAR analyses on some quinoline derivatives have suggested that bulky substituents at certain positions can enhance antiproliferative activity. nih.gov

Table 1: Hypothetical Biological Activity of Quinoline Core Analogs This table presents illustrative data based on general SAR principles for heterocyclic compounds.

| Compound ID | Quinoline Core Modification | Relative Potency (%) |

| A-1 | Quinolin-3-yl (unsubstituted) | 100 |

| A-2 | 6-Chloroquinolin-3-yl | 150 |

| A-3 | 7-Methoxyquinolin-3-yl | 120 |

| A-4 | Isoquinolin-4-yl | 75 |

| A-5 | 6-Methylquinolin-3-yl | 110 |

The fusion of additional rings to the quinoline core can significantly impact the compound's steric bulk, lipophilicity, and planar surface area, thereby influencing its interaction with biological targets. Fused tetracyclic systems containing a quinoline nucleus are an important class of bioactive compounds with a broad spectrum of biological properties, including anti-inflammatory and antiproliferative activities. nih.gov The addition of a fused ring can enhance binding to a target by increasing van der Waals interactions or by providing additional points for hydrogen bonding or other non-covalent interactions.

For example, fusing a benzene (B151609) ring to the quinoline core to form a benzo[f]quinoline (B1222042) or benzo[h]quinoline (B1196314) system can extend the aromatic surface and alter the molecule's shape, potentially leading to enhanced or novel biological activities. Similarly, the incorporation of heterocyclic rings, such as furan, pyrrole, or pyrimidine, can introduce new hydrogen bond donors or acceptors and modify the compound's solubility and metabolic profile. biointerfaceresearch.com

Contribution of the Butan-2-amine Side Chain to Biological Activities

The butan-2-amine side chain at the 3-position of the quinoline ring is a critical component for biological activity. Its length, stereochemistry, and the nature of the terminal amine functionality are key factors that can be modulated to optimize the compound's pharmacological properties.

The butan-2-amine side chain contains a chiral center at the second carbon, leading to the existence of (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetics, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one enantiomer over the other. nih.gov

The differential activity of enantiomers underscores the importance of stereochemistry in drug design. nih.gov For this compound, it is plausible that one enantiomer will have a higher affinity for its biological target than the other. Therefore, the synthesis and evaluation of the individual (R) and (S) enantiomers are crucial steps in the SAR investigation.

Table 2: Hypothetical Biological Activity of Chiral Analogs This table presents illustrative data based on the common principle of stereoselectivity in drug action.

| Compound ID | Stereochemistry | Relative Potency (%) |

| B-1 | (R/S)-4-(Quinolin-3-yl)butan-2-amine | 100 |

| B-2 | (R)-4-(Quinolin-3-yl)butan-2-amine | 180 |

| B-3 | (S)-4-(Quinolin-3-yl)butan-2-amine | 20 |

The length of the alkyl chain connecting the quinoline core to the amine group can influence the compound's ability to adopt an optimal conformation for binding to its target. Variations in chain length can affect the flexibility of the side chain and the distance between the quinoline ring and the terminal amine, both of which can be critical for activity. Studies on other classes of aminoalkyl-substituted heterocycles have shown that even a small change in chain length can lead to a significant alteration in biological activity. nih.gov

Furthermore, the presence and size of alkyl substituents on the butan-2-amine side chain can impact the compound's lipophilicity and steric profile. For example, the addition of a methyl group at the 3-position of the side chain would introduce a second chiral center and could further refine the interaction with a biological target.

The primary amine of the butan-2-amine side chain is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Modification of this amine can have a profound effect on the compound's biological activity. Bioisosteric replacement is a common strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov

Possible bioisosteric replacements for the primary amine include a secondary amine (e.g., N-methyl), a tertiary amine (e.g., N,N-dimethyl), an amide, or a guanidine (B92328) group. Each of these modifications will alter the basicity, hydrogen bonding capacity, and steric bulk of the side chain, leading to changes in biological activity.

Table 3: Hypothetical Biological Activity of Terminal Amine Analogs This table presents illustrative data based on the principles of bioisosteric replacement.

| Compound ID | Terminal Amine Modification | Relative Potency (%) |

| C-1 | Primary Amine (-NH2) | 100 |

| C-2 | Secondary Amine (-NHCH3) | 130 |

| C-3 | Tertiary Amine (-N(CH3)2) | 90 |

| C-4 | Amide (-NHC(O)CH3) | 50 |

| C-5 | Guanidine (-NHC(=NH)NH2) | 110 |

Rational Design of Analogs Based on SAR Insights

The rational design of analogs of this compound is guided by the principle of modifying its chemical structure to enhance its interaction with a biological target, thereby improving its therapeutic effect. This process involves a deep understanding of the molecule's pharmacophoric features and the strategic optimization of these features to achieve desired pharmacological properties.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinoline-based compounds, several key pharmacophoric features have been identified that are crucial for their biological activity. These features are generally applicable to analogs of this compound.

The fundamental components of the pharmacophore for this class of compounds can be broken down as follows:

The Quinoline Core: This bicyclic aromatic system is a privileged scaffold in medicinal chemistry. orientjchem.org The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. The planar aromatic surface of the quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The Butan-2-amine Side Chain: The flexible alkylamine side chain at the 3-position of the quinoline ring is a key determinant of both potency and selectivity. The length and branching of this chain can influence how the molecule fits into a binding site. Preliminary SAR studies on related compounds have suggested that alkylamines with appropriate lengths are important for improving potency. nih.gov The primary amine group is a crucial feature, capable of forming hydrogen bonds and ionic interactions with the target protein. The stereochemistry of the chiral center at the 2-position of the butane (B89635) chain can also significantly impact biological activity, as different stereoisomers may exhibit distinct binding affinities.

Linkage Position: The attachment of the butan-2-amine side chain at the C-3 position of the quinoline ring is a defining characteristic. Modifications at this position can influence the orientation of the side chain relative to the quinoline core, thereby affecting its interaction with the target.

| Pharmacophoric Feature | Description | Potential Interactions |

|---|---|---|

| Quinoline Ring System | Aromatic, planar bicyclic scaffold containing a nitrogen atom. | π-π stacking, hydrophobic interactions, hydrogen bonding (via nitrogen). |

| Alkyl Linker (Butane) | A flexible four-carbon chain connecting the quinoline core and the amine group. | Hydrophobic interactions, van der Waals forces. Influences spatial orientation. |

| Primary Amine Group | A basic nitrogen atom at the terminus of the side chain. | Hydrogen bonding, ionic interactions (salt bridges). |

| Chiral Center | The second carbon of the butane chain, creating stereoisomers. | Stereospecific interactions with the target, influencing binding affinity. |

Building upon the identified pharmacophoric features, the rational design of analogs aims to optimize the molecule's structure to achieve stronger and more specific interactions with the intended biological target. This can lead to increased potency and a reduction in off-target effects. Several strategies can be employed for this optimization:

Modification of the Quinoline Ring: Substituents can be introduced at various positions on the quinoline ring to modulate its electronic properties and steric profile. For instance, the introduction of a fluorine atom at the 6-position has been shown to enhance the antibacterial activity of some quinoline derivatives. orientjchem.org Electron-donating or electron-withdrawing groups can be strategically placed to fine-tune the hydrogen bonding capacity of the quinoline nitrogen.

Alteration of the Alkylamine Side Chain: The length, rigidity, and branching of the side chain can be systematically varied. For example, increasing or decreasing the length of the alkyl chain from four carbons could optimize the positioning of the terminal amine group within the binding pocket. Incorporating cyclic structures within the side chain could restrict its conformation, potentially leading to a more favorable binding entropy.

Substitution on the Amine Group: The primary amine could be modified to a secondary or tertiary amine with various alkyl or aryl substituents. This would alter its basicity and hydrogen bonding capabilities, as well as its steric bulk.

Stereochemical Control: The synthesis of enantiomerically pure forms of this compound and its analogs is crucial. Biological systems are often stereoselective, and one enantiomer may exhibit significantly higher activity or a different pharmacological profile than the other.

The following table outlines potential modifications to the structure of this compound and the anticipated impact on its biological activity based on general principles of medicinal chemistry and SAR studies of related quinoline compounds.

| Modification Site | Type of Modification | Rationale/Anticipated Effect | Example Analogs |

|---|---|---|---|

| Quinoline Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Modulate electronic properties, potentially enhance binding affinity and bioavailability. mdpi.com | 4-((7-Chloroquinolin-3-yl))butan-2-amine |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Alter hydrogen bonding capacity and steric interactions. | 4-((6-Methoxyquinolin-3-yl))butan-2-amine | |

| Alkyl Side Chain | Varying chain length (e.g., propane, pentane) | Optimize distance between the quinoline core and the amine for ideal target interaction. nih.gov | 3-(Quinolin-3-yl)propan-1-amine |

| Introduction of rigidity (e.g., cyclic structures) | Reduce conformational flexibility to favor a bioactive conformation. | (1-(Quinolin-3-ylmethyl)cyclopropyl)methanamine | |

| Amine Group | Alkylation (secondary or tertiary amines) | Modify basicity, hydrogen bonding potential, and steric bulk. | N-Methyl-4-(quinolin-3-yl)butan-2-amine |

| Acylation | Introduce hydrogen bond acceptors and alter polarity. | N-(4-(Quinolin-3-yl)butan-2-yl)acetamide |

Through such systematic modifications and subsequent biological evaluation, the SAR for this class of compounds can be further elucidated, leading to the development of analogs with improved therapeutic profiles. Computational modeling and molecular docking studies can also play a significant role in predicting the binding modes of these analogs and guiding the design of new, more effective molecules. nih.gov

Molecular and Cellular Pharmacological Investigations of 4 Quinolin 3 Yl Butan 2 Amine Derivatives

Evaluation of Specific Biological Activities (In Vitro and Pre-clinical In Vivo)

Derivatives of the quinoline (B57606) scaffold have been the subject of extensive pharmacological investigation, revealing a broad spectrum of biological activities. These compounds have been evaluated for their potential to modulate key cellular targets, including enzymes and receptors, demonstrating significant therapeutic promise in various disease models. In vitro and preclinical in vivo studies have elucidated their mechanisms of action, highlighting their roles in enzyme inhibition and receptor agonism.

Quinoline-based compounds have emerged as potent inhibitors of several critical enzyme families, including ATP synthase, phosphodiesterases (PDEs), and various protein kinases. This inhibitory activity is central to their potential application in treating a range of diseases from infectious diseases to cancer.

Certain quinoline derivatives have been identified as potent inhibitors of ATP synthase, a critical enzyme for cellular energy production. This inhibition is a key mechanism for their antimicrobial activity, particularly against Mycobacterium tuberculosis and other bacteria like Pseudomonas aeruginosa.

Bedaquiline (TMC207), a diarylquinoline, is a prominent example of an ATP synthase inhibitor approved for treating multidrug-resistant tuberculosis. mdpi.com It functions by targeting the c-subunit of the F0 sector of ATP synthase, disrupting the proton motive force and thereby inhibiting ATP production. mdpi.comnih.gov Following this precedent, newer quinoline derivatives have been developed and tested. Studies have shown that these compounds likely bind to the H+ binding site on the c-ring of the enzyme. acs.org A structure-activity relationship (SAR) study revealed that quinolines with a methyl sulfide or benzyl sulfide at the C1 position and specific amine-containing side chains at the C2 position were effective at both inhibiting the enzyme and acting as antibacterial agents against multidrug-resistant clinical isolates. nih.govacs.org

| Compound | Target | Activity/Note |

|---|---|---|

| Bedaquiline (TMC207) | Mycobacterial ATP Synthase | First-in-class approved drug; targets the c-subunit. mdpi.com |

| Quinoline Analogs (e.g., Compounds 1 and 2) | Pseudomonas aeruginosa ATP Synthase | Inhibit ATP synthase and show antibacterial activity against MDR strains. nih.govacs.org |

Quinoline derivatives have been successfully developed as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Parkinson's disease. nih.govnih.gov

A notable clinical candidate is PF-2545920, 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline, which emerged from structure-based drug design efforts that identified a unique "selectivity pocket" in the enzyme. acs.org Further optimization of quinoline analogues led to compounds like 1-methyl-5-(1-methyl-3-{[4-(quinolin-2-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one (compound 42b), which demonstrated potent PDE10A inhibitory activity and good brain penetration. nih.gov In preclinical models, this compound attenuated phencyclidine-induced hyperlocomotion in mice, a model relevant to schizophrenia. nih.gov Another quinoline alkaloid, Lepadin G, was identified through computational screening as a potential potent inhibitor of PDE10A. nih.gov

| Compound | Target | Note |

|---|---|---|

| PF-2545920 | PDE10A | First PDE10A inhibitor to enter clinical trials for schizophrenia. acs.org |

| Compound 42b | PDE10A | Potent inhibitor with good brain penetration and efficacy in animal models. nih.gov |

| Lepadin G | PDE10A | Identified as a potent inhibitor via computational modeling. nih.gov |

The quinoline scaffold is a privileged structure in the design of kinase inhibitors, leading to the development of compounds targeting various members of this enzyme superfamily.

PI3K/mTOR Inhibition : The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. frontiersin.org Several series of quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR. A series of 4-alkynyl-quinoline derivatives showed potent inhibition of PI3Kα at low nanomolar concentrations. nih.gov The representative compound, 15d, was a potent inhibitor of all class I PI3K isoforms and mTOR. nih.gov Similarly, a series of 4-acrylamido-quinoline derivatives demonstrated remarkable inhibition against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. frontiersin.orgnih.gov The lead compound from this series, 8i, effectively suppressed the PI3K/Akt/mTOR signaling pathway in cancer cells. frontiersin.orgnih.gov

ERK2 Inhibition : While the development of direct ERK1/2 inhibitors has been a focus for cancer therapy, specific examples of potent inhibitors based on a simple quinoline core are less common than for other kinases. nih.gov Research has often focused on related heterocyclic systems like quinazolines. However, the cyanoquinoline core has been identified as a crucial element for MEK inhibitory activity, which is the upstream kinase for ERK, suggesting the quinoline scaffold's relevance to this pathway. nih.gov

CDK1 Inhibition : Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle. While many inhibitors target multiple CDKs, research has explored quinoline-based compounds for specific CDK modulation. Studies have identified a class of quinoline-based inhibitors that bind to the ATP site of CDK2, a closely related kinase to CDK1. novartis.com More specifically, computational studies have shown that a quinoline group can form key hydrophobic interactions within the binding site of CDK1 with residues such as Val18, Ala31, and Phe80. acs.org Other research has led to quinoline-based derivatives like Senexin C, which is a potent and selective inhibitor of CDK8/19, demonstrating the versatility of the quinoline scaffold for targeting different CDK family members. nih.gov

IDH1 Inhibition : Mutations in isocitrate dehydrogenase 1 (IDH1) are common in several cancers. Quinolinone derivatives have been discovered as potent and selective inhibitors of mutant IDH1 (mIDH1). nih.govresearchgate.net These compounds, such as the clinical candidate Olutasidenib (FT-2102), bind to an allosteric site on the enzyme. researchgate.net Preclinical candidate 63, another quinolinone, demonstrated potent inhibition of various IDH1 mutants, including R132H, R132C, R132G, and R132L, supporting the development of this class of compounds as therapeutic agents. nih.govacs.org

| Compound | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 8i (4-acrylamido-quinoline) | PI3Kα | 0.50 - 2.03 nM range for the series. frontiersin.orgnih.gov |

| Compound 15d (4-alkynyl-quinoline) | PI3Kα / mTOR | PI3Kα: 1.63 nM; mTOR: 3.26 nM. nih.govoncotarget.com |

| Senexin C | CDK8/19 | Potent and selective inhibition. nih.gov |

| Preclinical Candidate 63 | mIDH1 (R132H) | Potent inhibition reported. acs.org |

| Olutasidenib (FT-2102) | mIDH1 | Potent and selective clinical candidate. researchgate.net |

Beyond enzyme inhibition, quinoline derivatives are also capable of modulating the activity of key immune receptors, acting as agonists that can stimulate specific immune responses.

Derivatives of the thiazolo[4,5-c]quinoline scaffold are well-characterized agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8), which are endosomal pattern recognition receptors involved in the innate immune response to viral single-stranded RNA. nih.gov Agonism of these receptors leads to the production of pro-inflammatory cytokines and type-I interferons, making these compounds promising candidates as vaccine adjuvants. nih.gov

Structure-activity relationship studies have shown that the potency of these compounds is highly dependent on the substitution at the C2 position of the thiazoloquinoline core. For example, CL075, which has a propyl group at C2, shows potent TLR8 agonism. researchgate.net Studies on a series of C2-alkyl homologues revealed that methyl, ethyl, propyl, and butyl groups conferred comparable TLR8-agonistic potencies. researchgate.net The C2-butyl analogue (compound 8d) showed maximal TLR8-agonistic potency while also possessing substantial TLR7 activity. researchgate.net Increasing the alkyl chain length to pentyl or longer led to a sharp decrease or complete loss of activity. researchgate.net Other fused quinoline systems, such as 2-butyloxazolo[4,5-c]quinolin-4-amine, have also been shown to be potent dual TLR7/8 agonists. nih.govacs.org

| Compound | C2-Substituent | TLR8 Activity (EC50, µM) | TLR7 Activity (EC50, µM) |

|---|---|---|---|

| 8a | Methyl | ~1.5 µM | ~6.0 µM |

| 8b | Ethyl | ~1.4 µM | ~5.5 µM |

| 8c (CL075) | Propyl | 1.32 µM | 5.48 µM |

| 8d | Butyl | ~1.0 µM | ~1.5 µM |

| 8e | Pentyl | ~5.0 µM | ~10.0 µM |

| 2-butyloxazolo[4,5-c]quinolin-4-amine (9) | Butyl (oxazolo core) | 0.18 µM | 0.55 µM |

Data for compounds 8a-8e are estimated from graphical representations in the cited source. researchgate.net Data for compound 9 is from cited source. nih.govacs.org

Pre-clinical Antineoplastic Activity Research

Molecular Mechanisms of Antineoplastic Action

Derivatives of the quinoline scaffold are a significant subject of research in oncology due to their diverse mechanisms of antineoplastic action. These mechanisms include the induction of cell cycle arrest, apoptosis, inhibition of angiogenesis, and the disruption of cell migration. While some studies have suggested that quinolin-3-yl substituted compounds may lack cytotoxic activity, a considerable body of evidence demonstrates that appropriately substituted quinoline-3-yl derivatives can exhibit potent anticancer effects. The specific molecular mechanisms are often dictated by the nature and position of the substituents on the quinoline ring.

One of the primary mechanisms by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis. For instance, certain novel quinoline derivatives have been shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating the transcriptional activity of p53 nih.gov. The activation of the p53 tumor suppressor protein leads to the upregulation of pro-apoptotic proteins like Bax, culminating in programmed cell death. Other quinoline derivatives have been found to induce apoptosis by activating caspase-3 and caspase-9, leading to a decrease in mitochondrial membrane potential and an increase in the generation of reactive oxygen species (ROS) orientjchem.org.

Another significant antineoplastic mechanism of quinoline derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and various protein kinases arabjchem.org. Some 2,3-disubstituted quinoline oxime derivatives have demonstrated the ability to induce DNA cleavage in cancerous cells arabjchem.org. Furthermore, various quinoline-based molecules have been developed as potent inhibitors of receptor tyrosine kinases that are pivotal in carcinogenic pathways, including c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR) nih.govresearchgate.netmdpi.com. Inhibition of these kinases disrupts downstream signaling cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are crucial for cancer cell growth, proliferation, and survival nih.govresearchgate.net. For example, novel bis-quinoline compounds have been shown to act as dual inhibitors of DNA methyltransferase (DNMT) and are capable of degrading DNMT proteins, leading to potent antiproliferative effects in leukemia and solid tumor cell lines mdpi.com.

The antiproliferative activity of several quinoline derivatives against various cancer cell lines is summarized in the table below.

| Compound Class | Cancer Cell Line | Observed Effect | IC50 Value |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | Breast (MCF7) | Cytotoxic Activity | 29.8 µmol L−1 |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | Breast (MCF7) | Cytotoxic Activity | 39.0 µmol L−1 |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | Breast (MCF7) | Cytotoxic Activity | 40.0 µmol L−1 |

| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide | Breast (MCF7) | Cytotoxic Activity | 40.4 µmol L−1 |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | Antiproliferative activity | < 1.0 µM |

| bis-quinoline 2a | HeLa | Antiproliferative activity | 0.14 µM |

| bis-quinoline 2b | MCF-7 | Antiproliferative activity | 0.3 µM |

This table presents a selection of data on the anticancer activity of various quinoline derivatives as reported in the literature. nih.govarabjchem.orgmdpi.com

Immunomodulatory Potential Beyond TLR Agonism

The immunomodulatory properties of quinoline derivatives extend beyond their well-documented roles as Toll-like receptor (TLR) agonists. While TLR7 and TLR8 agonism is a hallmark of certain quinoline-based structures like imidazo[4,5-c]quinolines, leading to the activation of innate and adaptive immune responses, other immunomodulatory activities have also been reported for this class of compounds nih.govnih.govpatsnap.com.

Quinine, a natural quinoline alkaloid, has been observed to possess immunomodulatory effects, although its precise mechanisms are complex and not fully elucidated. Some studies suggest that certain quinoline alkaloids can influence cardiovascular protective and hypolipidemic activities, which may have indirect immunomodulatory consequences nih.gov. The broad spectrum of biological activities exhibited by quinoline alkaloids, including antibacterial, antifungal, and antiviral effects, inherently involves interaction with and modulation of the host immune system nih.gov. For instance, the antiviral activity of some quinoline compounds has been attributed to the suppression of viral replication at a very early stage, which could involve the modulation of host cellular factors and immune responses nih.gov.

Furthermore, the development of N-aryl-N'-(thiophen-2-yl)thiourea derivatives containing a quinoline scaffold as specific human TLR1/2 agonists points to the versatility of the quinoline structure in interacting with different TLRs, thereby broadening their immunomodulatory potential for applications such as cancer immunotherapy semanticscholar.org. The activation of TLRs by their respective ligands triggers downstream signaling pathways, leading to the production of inflammatory cytokines and the upregulation of major histocompatibility complex (MHC) molecules and co-stimulatory signals on antigen-presenting cells. This, in turn, primes and amplifies T- and B-cell effector functions, bridging the innate and adaptive immune systems patsnap.com.

Molecular Mechanisms of Action at the Subcellular Level

At the subcellular level, the molecular mechanisms of action of quinoline derivatives are often characterized by their specific binding to and modulation of intracellular protein targets, particularly protein kinases. The quinoline scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets with high affinity and specificity orientjchem.org.

A significant number of quinoline-based compounds have been designed and synthesized as inhibitors of various protein kinases that play critical roles in cancer cell signaling pathways. These include receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, as well as downstream kinases in the PI3K/AkT/mTOR pathway nih.govresearchgate.netmdpi.com. Molecular modeling studies have revealed that these quinoline-based inhibitors typically bind to the ATP-binding pocket of the kinase domain of their target proteins nih.govresearchgate.net. The interactions often involve hydrogen bonding between the nitrogen atom of the quinoline ring and specific amino acid residues in the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the binding pocket nih.gov. The substituents on the quinoline ring play a crucial role in determining the binding affinity and selectivity for a particular kinase. For example, in the case of c-Met inhibitors, the quinoline scaffold interacts with amino acid residues within the kinase domain, which spans from residue 1078 to 1345 nih.gov. Similarly, 4-anilinoquinoline-3-carbonitrile derivatives have been developed as potent EGFR inhibitors, designed to mimic the binding mode of approved 4-anilinoquinazoline inhibitors mdpi.com.

The specificity of these compounds for their target kinases is a critical aspect of their therapeutic potential. For instance, some quinoline derivatives have been shown to exhibit high selectivity for c-Met over other tyrosine kinases orientjchem.org. This selectivity is attributed to the specific conformational and electrostatic complementarity between the inhibitor and the target kinase's active site.

The binding of quinoline derivatives to their specific molecular targets at the subcellular level initiates a cascade of events that perturb downstream cellular signaling pathways, ultimately leading to the observed pharmacological effects, such as apoptosis or inhibition of cell proliferation.

When quinoline-based inhibitors target receptor tyrosine kinases like c-Met, EGFR, or VEGFR, they block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways nih.govresearchgate.netmdpi.com. A key pathway that is frequently disrupted is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival nih.gov. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis nih.gov. For example, the quinoline derivative omipalisib (GSK2126458) is a potent inhibitor of both PI3K and mTOR nih.gov. Similarly, panulisib (P-7170) has demonstrated potent inhibitory activity on mTORC1/mTORC2, leading to cell cycle arrest and apoptosis nih.gov.

In addition to the PI3K/Akt/mTOR pathway, the Ras/Raf/MEK/ERK pathway is another critical signaling cascade that is often perturbed by quinoline-based kinase inhibitors nih.gov. This pathway is also downstream of receptor tyrosine kinases and plays a crucial role in cell proliferation and differentiation. By inhibiting the upstream receptors, quinoline derivatives can effectively shut down this pro-survival signaling cascade.

Furthermore, some quinoline derivatives can perturb cellular pathways through mechanisms other than kinase inhibition. For example, as mentioned previously, certain compounds can activate the p53 tumor suppressor pathway, leading to the transcriptional activation of pro-apoptotic genes like Bax nih.gov. Others can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death orientjchem.org. The specific downstream cellular pathways that are affected depend on the particular quinoline derivative, its molecular target, and the cellular context.

Pre-clinical Pharmacokinetics (ADME) Relevant to Research Compounds (excluding human data)

The in vitro metabolic stability of novel chemical entities is a critical parameter assessed during the early stages of drug discovery to predict their in vivo pharmacokinetic properties. Liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, are commonly used to evaluate the phase I metabolism of drug candidates youtube.com.

Studies on various quinoline derivatives have provided insights into their metabolic stability. For instance, an investigation into a series of quinoline 3-carboxamide derivatives revealed that these compounds are metabolized by CYP enzymes nih.gov. The microsomal clearance was found to be generally low, suggesting good metabolic stability. Interestingly, the clearance was enhanced when a methyl group at the carboxamide position was replaced with an ethyl group, indicating that small structural modifications can significantly impact metabolic stability. The primary metabolic pathways identified for these compounds were hydroxylation and dealkylation nih.gov.

Another study on 2-substituted quinolines with antileishmanial activity also utilized liver microsomes and hepatocytes to investigate their biotransformation researchgate.net. The results showed that the metabolic fate of these compounds was highly dependent on their specific substitutions. For example, one of the compounds with an n-propyl group was primarily metabolized through hydroxylation of the side chain, involving multiple CYP isoforms, with CYP2B1, CYP2A6, and CYP1A1 being the most predominant. In contrast, other derivatives with different functional groups reacted mainly with glutathione, which prevented further metabolism researchgate.net.

The table below summarizes representative findings on the in vitro metabolic stability of some quinoline derivatives in liver microsomes.

| Compound Class | Microsomal System | Key Findings |

| Quinoline 3-carboxamide derivatives | Various species | Low microsomal clearance; metabolized by CYP enzymes via hydroxylation and dealkylation. nih.gov |

| 2-substituted quinolines | Rat liver microsomes | Metabolic stability and pathways are highly dependent on the substituent. One derivative showed a half-life of 6.8 to 15.6 minutes. researchgate.net |

| Quinine | Rat liver microsomes | Potent inhibitor of aminopyrine N-demethylase activity, suggesting interaction with CYP enzymes. nih.gov |

| 4-aminoquinoline derivative (AM1) | Mouse, rat, and human microsomes | High metabolic stability (>50% remaining after 30 min incubation) in human and rat microsomes; medium stability in mouse microsomes. researchgate.net |

This table provides an overview of in vitro metabolic stability data for different classes of quinoline derivatives as reported in the literature.

Permeability and Distribution Studies (e.g., Blood-Brain Barrier for CNS targets)

The ability of a therapeutic agent to reach its target site within the central nervous system (CNS) is fundamentally governed by its capacity to cross the blood-brain barrier (BBB). This specialized endothelial barrier meticulously regulates the passage of substances from the systemic circulation into the brain parenchyma. For compounds targeting neurological disorders, robust permeability across the BBB is a prerequisite for efficacy. Consequently, comprehensive in vitro and in vivo studies are essential to characterize the permeability and distribution profile of novel drug candidates like 4-(Quinolin-3-yl)butan-2-amine and its derivatives.

Detailed experimental data on the blood-brain barrier permeability and CNS distribution specifically for this compound are not extensively available in the public domain. However, the broader class of quinoline derivatives has been the subject of numerous investigations aimed at developing CNS-active agents, providing valuable insights into their potential for brain penetration.

Detailed Research Findings

Research into various quinoline-based compounds has demonstrated that this scaffold can be chemically modified to achieve favorable CNS penetration. For instance, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of a series of 4-amino-2,3-polymethylene-quinoline derivatives predicted moderate permeability across the blood-brain barrier. These predictions suggest that compounds with this core structure possess physicochemical properties amenable to crossing the BBB, with anticipated brain concentrations reaching approximately 10–25% of plasma concentrations.

Furthermore, preclinical studies on other quinoline derivatives designed as neurokinin NK3 receptor antagonists have shown excellent CNS penetration. These investigations underscore the potential of the quinoline nucleus as a scaffold for CNS-targeted drugs. The optimization of lipophilicity and other physicochemical properties in these series was key to achieving high receptor occupancy in the brain.

In vitro models are critical tools for the initial screening of BBB permeability. Commonly employed methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using immortalized human brain capillary endothelial cells (hCMEC/D3) or co-culture models that more closely mimic the in vivo environment. These assays provide quantitative measures of a compound's ability to passively diffuse across a lipid membrane or a cell monolayer, respectively. Key parameters measured include the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates whether a compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) at the BBB.

While specific experimental values for this compound are not published, a hypothetical data set for a series of related quinoline derivatives in a Caco-2 permeability assay is presented below to illustrate the nature of data generated in such studies.

| Compound | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio (ER) | Predicted BBB Permeability |

|---|---|---|---|---|

| This compound | 5.8 | 10.4 | 1.8 | Moderate |

| Derivative A | 12.5 | 14.0 | 1.1 | High |

| Derivative B | 2.1 | 8.4 | 4.0 | Low (Efflux Substrate) |

| Derivative C | 0.5 | 0.6 | 1.2 | Low |

In vivo distribution studies in animal models are the definitive step in confirming CNS penetration. These studies typically involve administering the compound and measuring its concentration in both plasma and brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) are critical parameters derived from these experiments, providing a direct measure of a compound's ability to cross the BBB and accumulate in the brain. For some quinoline derivatives developed as phosphodiesterase 5 (PDE5) inhibitors for potential use in Alzheimer's disease, pharmacokinetic studies in mice have demonstrated rapid absorption and fast distribution to the brain, indicating that these compounds readily cross the blood-brain barrier.

Computational Chemistry and Molecular Modeling Applications

In Silico ADME Prediction for Research Compound Prioritization

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with a higher probability of success in later clinical phases. nih.gov In silico ADME prediction has emerged as a cost-effective and time-efficient method to screen large libraries of chemical entities, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles before committing to expensive and time-consuming experimental studies. nih.gov For the research compound 4-(quinolin-3-yl)butan-2-amine, computational models can provide valuable insights into its potential as a drug candidate.

The prioritization of research compounds is significantly influenced by their predicted ADME characteristics. Computational tools utilize a molecule's structure to calculate a range of physicochemical and pharmacokinetic parameters. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties. For this compound, a comprehensive in silico ADME profile can be generated to guide its development.

A critical aspect of this in silico analysis is the assessment of "drug-likeness," which is often evaluated using established guidelines such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Drug-Likeness Guideline | Compliance |

| Molecular Weight | 200.28 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 2.58 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Molar Refractivity | 62.15 | 40 - 130 | Yes |

Disclaimer: The data presented in this article for this compound are generated from in silico computational models and have not been experimentally validated. These predictions serve as a theoretical assessment to guide further research.

Further computational analysis delves into the specific aspects of ADME. For instance, a compound's solubility and permeability are key determinants of its oral bioavailability. Models such as the Caco-2 permeability assay are simulated to predict the rate of drug transport across the intestinal epithelial cell barrier.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value/Classification | Implication for Prioritization |

| Absorption | ||

| Water Solubility (Log S) | -3.15 | Moderately soluble |

| Human Intestinal Absorption | High | Favorable for oral administration |

| Caco-2 Permeability (log Papp) | 0.95 x 10⁻⁶ cm/s | High permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of efflux-mediated resistance |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

The predicted high intestinal absorption and permeability for this compound suggest it is likely to be well-absorbed when administered orally. Its predicted inability to cross the blood-brain barrier is a significant finding, indicating a lower probability of central nervous system-related side effects, which can be a desirable trait depending on the therapeutic target.

Metabolic stability and potential for drug-drug interactions are also critical considerations. The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast number of drugs. In silico models can predict whether a compound is likely to be an inhibitor or substrate of major CYP isoforms. The predictions for this compound indicate potential interactions with CYP2C9 and CYP2D6, a finding that would warrant further investigation in experimental assays. This information is vital for prioritizing compounds, as significant CYP inhibition can lead to adverse drug reactions when co-administered with other medications.

By integrating these various in silico predictions, a comprehensive ADME profile of this compound can be constructed. This allows for a more informed decision-making process in its continued development. Compounds with predicted liabilities, such as significant CYP inhibition, can be deprioritized or flagged for early experimental validation. Conversely, compounds with a favorable predicted ADME profile, such as this compound's good absorption and low CNS penetration, can be prioritized for synthesis and further in vitro and in vivo testing. This computational pre-screening significantly streamlines the drug discovery pipeline, focusing resources on candidates with the highest likelihood of success.

Analytical and Spectroscopic Characterization in Research of 4 Quinolin 3 Yl Butan 2 Amine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(Quinolin-3-yl)butan-2-amine, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the butan-2-amine side chain. The quinoline protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chula.ac.thclockss.org The protons on the butan-amine side chain would be found in the upfield region (δ 1.0-3.5 ppm). The chiral center at C2 would render the adjacent methylene (B1212753) (C3) protons diastereotopic, likely resulting in a complex multiplet.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Quinoline H2, H4 | ~8.7 - 8.9 | Singlet / Doublet | 2H |

| Quinoline H5, H6, H7, H8 | ~7.5 - 8.1 | Multiplets / Doublets | 4H |

| Aliphatic CH (C2) | ~3.0 - 3.2 | Multiplet | 1H |

| Aliphatic CH₂ (C4) | ~2.8 - 3.0 | Triplet | 2H |

| Aliphatic CH₂ (C3) | ~1.7 - 1.9 | Multiplet | 2H |

| Amine NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show 13 distinct signals, corresponding to each carbon atom in its unique environment. Carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the side chain would appear in the upfield region (δ 15-60 ppm). oregonstate.edudocbrown.info

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Quinoline C2, C4 | ~147 - 152 |

| Quinoline C8a, C4a | ~146 - 148, ~128 |

| Quinoline C3 | ~135 - 138 |

| Quinoline C5, C6, C7, C8 | ~126 - 130 |

| Aliphatic C2 (CH-NH₂) | ~48 - 52 |

| Aliphatic C3 (CH₂) | ~38 - 42 |

| Aliphatic C4 (CH₂) | ~30 - 34 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. clockss.org A COSY spectrum would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methyl protons (C1) and the methine proton (C2), and the sequential coupling along the butyl chain. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, definitively linking the aliphatic side chain to the C3 position of the quinoline ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by absorptions typical for a primary amine, an aromatic system, and an aliphatic chain.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium (two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium (multiple bands) |

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. spectroscopyonline.com Aromatic C=C stretching vibrations give rise to a series of bands in the fingerprint region, confirming the quinoline moiety.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₃H₁₆N₂) by determining its exact mass (calculated: 200.1313).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, a primary fragmentation pathway would be the α-cleavage characteristic of amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 200 | [C₁₃H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₂H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 171 | [C₁₁H₁₁N₂]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |

| 157 | [C₁₀H₉N₂]⁺ | Cleavage of the propyl chain |

| 143 | [C₁₀H₉N]⁺ | Cleavage of the C3-C4 bond, loss of butan-2-amine radical |

The base peak in the spectrum would likely result from one of the stable α-cleavage fragments.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. technologynetworks.comwikipedia.org The quinoline ring system of this compound is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.netmdpi.com

The spectrum of unsubstituted quinoline shows characteristic absorptions around 275 nm and 310 nm. The presence of the alkylamine substituent at the 3-position is expected to cause a slight bathochromic (red) shift in these absorption maxima. This technique is also valuable in studying the formation of metal complexes, as coordination of a metal ion to the quinoline nitrogen can significantly alter the electronic structure and thus shift the absorption bands. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org To perform this analysis, a high-quality single crystal of this compound would be required.

If a suitable crystal could be obtained, this method would provide precise data on:

Absolute Stereochemistry: The compound has a chiral center at the C2 position of the butane (B89635) chain. X-ray crystallography can unambiguously determine the absolute configuration (R or S) of this center.

Molecular Conformation: It would reveal the preferred spatial arrangement of the quinoline ring relative to the flexible butan-amine side chain, including key torsion angles.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, confirming the connectivity established by NMR.

Intermolecular Interactions: The analysis would also reveal how molecules pack in the crystal lattice, detailing any intermolecular forces such as hydrogen bonding involving the amine group.

pH-metric Studies for Ligand Behavior and Metal Complexation

The compound this compound possesses two basic centers: the nitrogen of the quinoline ring and the nitrogen of the primary amine group. pH-metric titration is a key technique to quantify the basicity of these sites by determining their acid dissociation constants (pKa).

The pKa of the quinoline nitrogen is expected to be around 4.9, similar to the parent quinoline molecule. nih.gov The pKa of the primary aliphatic amine is expected to be in the range of 10-11. A pH-metric titration would involve monitoring the pH of a solution of the compound as a strong acid is added, allowing for the calculation of these two distinct pKa values.

These values are critical for understanding the compound's behavior in solution and its potential as a ligand for metal coordination. engineeringtoolbox.com The significant difference in pKa values indicates that at neutral pH, the primary amine would be protonated (-NH₃⁺) while the quinoline nitrogen would be largely unprotonated. This differential basicity governs which site is more likely to coordinate to a metal ion under specific pH conditions, making pH-metric studies essential for designing and understanding its metal complexes.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Biological Targets for Quinoline-Based Amine Derivatives

Quinoline (B57606) derivatives are known to interact with a multitude of biological targets. researchgate.net Future research should aim to identify and validate novel targets for quinoline-based amine derivatives, including 4-(Quinolin-3-yl)butan-2-amine. This exploration could unveil new therapeutic applications for this class of compounds.

Potential Novel Target Classes:

Kinases: Many quinoline-based compounds are kinase inhibitors, playing a role in cancer therapy. researchgate.net Investigating the inhibitory activity of novel quinoline-amine derivatives against a broad panel of kinases could identify new agents for various cancers. nih.gov

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening quinoline-amine libraries against various GPCRs could lead to the discovery of new modulators for a range of diseases.

Ion Channels: The modulation of ion channels is crucial in many physiological processes. Exploring the effects of these compounds on different ion channels could reveal potential treatments for neurological and cardiovascular disorders.

Epigenetic Targets: Targeting enzymes involved in epigenetic modifications is a growing area of cancer research. Quinoline derivatives could be explored for their potential to inhibit histone deacetylases (HDACs) or other epigenetic modulators. researchgate.net

A functional proteomics approach, which has been used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for some quinoline drugs, could be employed to uncover novel binding proteins for new derivatives. drugbank.com

Development of Advanced Synthetic Strategies for Complex Analogs

The development of novel and efficient synthetic methodologies is crucial for generating diverse libraries of complex quinoline analogs for biological screening. researchgate.netnih.gov While classic methods like the Skraup and Friedländer syntheses are foundational, modern strategies offer greater control and versatility. researchgate.netnih.gov

Promising Synthetic Approaches:

C-H Bond Activation: Transition-metal-catalyzed C-H bond activation and annulation strategies provide an efficient way to construct the quinoline core and introduce functional groups. mdpi.com

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the synthesis of diverse analog libraries. nih.gov

Photocatalysis: Visible-light-induced photocatalysis offers a green and efficient method for quinoline synthesis through oxidative cyclization. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in traditional quinoline syntheses. researchgate.net

These advanced strategies will enable the creation of novel analogs of this compound with diverse substitutions, which is essential for establishing robust structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design and activity prediction of novel compounds. springernature.comnih.gov These computational tools can be leveraged to accelerate the development of quinoline-based amine derivatives.

Applications of AI and ML:

Generative Models: Deep learning-based generative models can design novel quinoline scaffolds with desired physicochemical and biological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models to estimate the biological activity of newly designed analogs, prioritizing the synthesis of the most promising candidates. nih.govarxiv.org

Target Prediction: AI models can predict the potential biological targets of quinoline derivatives based on their chemical structure, guiding experimental validation. researchgate.netdoaj.org

Reaction Prediction: Machine learning can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. researchgate.net

The integration of these in silico techniques can significantly reduce the time and cost associated with the early stages of drug discovery. arxiv.orgmdpi.com

Pre-clinical Validation of Lead Compounds in Disease Models

Once promising lead compounds are identified through screening and computational methods, their efficacy must be validated in relevant pre-clinical disease models. This step is critical for assessing the therapeutic potential of the compounds before they can be considered for clinical trials.

Key Aspects of Pre-clinical Validation:

In Vitro Assays: Lead compounds should be tested in a variety of cell-based assays to confirm their on-target activity, determine their potency (IC50/EC50), and assess their cytotoxicity against both cancerous and healthy cell lines. brieflands.com

In Vivo Animal Models: Efficacy studies in appropriate animal models of the target disease are essential to evaluate the compound's therapeutic effect, pharmacokinetic profile (ADME), and potential for off-target effects.

Biomarker Development: Identifying and validating biomarkers that correlate with the compound's mechanism of action and therapeutic response can facilitate future clinical development.

The table below provides a hypothetical example of pre-clinical data for a lead quinoline-based amine derivative.

| Assay Type | Model | Parameter | Result |

| In Vitro Potency | A549 Lung Cancer Cell Line | IC50 | 0.5 µM |

| In Vitro Cytotoxicity | HEK293 Healthy Cell Line | CC50 | >50 µM |

| In Vivo Efficacy | A549 Xenograft Mouse Model | Tumor Growth Inhibition | 60% at 10 mg/kg |

| Pharmacokinetics | Mouse | Oral Bioavailability | 40% |

Investigation into the Role of the Butan-2-amine Side Chain in Modulating Receptor/Enzyme Specificity

The nature of the side chain in quinoline derivatives plays a crucial role in determining their biological activity and target specificity. nih.gov The butan-2-amine side chain in this compound is a key structural feature that warrants detailed investigation.

Research Focus on the Side Chain: